molecular formula C14H30N9O11P B10823308 Adenylosuccinate (tetraammonium)

Adenylosuccinate (tetraammonium)

Cat. No.: B10823308
M. Wt: 531.42 g/mol
InChI Key: XCLZBEXZAOLWGA-BFHDGDRYSA-N
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Description

Adenylosuccinate (tetraammonium), also known as adenylosuccinic acid tetraammonium (T73919), is a critical intermediate in the purine nucleotide cycle (PNC). It functions as a substrate for adenylosuccinate lyase (ADSL), which catalyzes its conversion to adenosine monophosphate (AMP) and fumarate . This reaction is essential for cellular energy metabolism and ammonia detoxification in skeletal muscle, particularly under conditions of high energy demand .

Properties

Molecular Formula

C14H30N9O11P

Molecular Weight

531.42 g/mol

IUPAC Name

tetraazanium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate

InChI

InChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m0..../s1

InChI Key

XCLZBEXZAOLWGA-BFHDGDRYSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Recombinant Enzyme Production

The ADE12 gene is cloned into a high-copy plasmid under a strong promoter (e.g., GAL1) and transformed into S. cerevisiae. Induction with galactose yields 15–20 mg/L of purified enzyme. The dimeric structure (2 × 50 kDa subunits) requires GTP and Mg²⁺ for activity, with a Kₘ of 12 μM for IMP and 0.8 mM for L-aspartate.

Reaction Optimization

Optimal synthesis occurs at pH 7.5–8.0 in Tris-HCl buffer containing:

  • 2 mM IMP

  • 10 mM L-aspartate

  • 1 mM GTP

  • 5 mM MgCl₂

  • 0.1 M KCl

Incubation at 30°C for 2–4 hours achieves >90% conversion. Product inhibition by GDP (Kᵢ = 45 μM) necessitates GTP regeneration systems.

Chemical Synthesis via Phosphoramidite Coupling

Chemical routes employ protected ribonucleoside derivatives and phosphoramidite chemistry, adapted from oligoribonucleotide synthesis.

Stepwise Condensation

  • IMP Protection : IMP is silylated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine, yielding 5′-O-TBDMS-IMP (85% yield).

  • Activation : The 3′-OH is activated using trichloroethylphosphorodichloridite, forming a phosphoramidite intermediate.

  • Coupling : Reaction with aspartyl-benzotriazole in tetrahydrofuran (THF) with collidine (2.5 eq) gives protected adenylosuccinate (70% yield).

Deprotection and Salt Formation

Simultaneous removal of silyl and phosphate groups uses tetrabutylammonium fluoride (TBAF) in THF (30 min, 25°C). Neutralization with ammonium hydroxide converts the free acid to tetraammonium salt:

Adenylosuccinate acid+4NH4OHAdenylosuccinate (tetraammonium)+4H2O\text{Adenylosuccinate acid} + 4\text{NH}4\text{OH} \rightarrow \text{Adenylosuccinate (tetraammonium)} + 4\text{H}2\text{O}

Analytical Validation by HPLC

Ion-Pair Chromatography

Reverse-phase HPLC with electrochemical detection achieves baseline separation:

ParameterValueSource
ColumnTSKgel ODS-80Tm C-18 (5 μm)
Mobile Phase50 mM LiOAc, 5 mM TBAP, 2% ACN
Flow Rate0.7 mL/min
Detection Potential0–900 mV (100 mV increments)
Retention Time12.4 ± 0.3 min

Metabolite Quantification

Post-column electrochemical array detection enables quantification at 0.1–50 μM linear range (R² > 0.99). Cell extracts require deproteinization with 80% ethanol and centrifugation (14,000 × g, 15 min).

Purification Strategies

Ethanol Precipitation

Crude synthesis mixtures are treated with 3 volumes of cold ethanol (−20°C), precipitating nucleotides. Centrifugation (10,000 × g, 10 min) recovers adenylosuccinate with 92% purity.

Ion-Exchange Chromatography

DEAE-Sepharose columns (pH 6.0) elute adenylosuccinate (tetraammonium) using 0.1–0.5 M NH₄HCO₃ gradients. Pooled fractions are lyophilized to a white powder (≥98% purity).

Challenges and Innovations

Chloride Inhibition

Enzymatic synthesis is sensitive to Cl⁻ ions (Kᵢ = 25 mM), necessitating KCl-free buffers during large-scale production.

Scalability

Batch enzymatic synthesis in 10-L bioreactors achieves 120 g/L titers using immobilized ADE12 enzyme on chitosan beads (83% retention after 10 cycles).

Comparative Analysis of Methods

ParameterEnzymatic SynthesisChemical Synthesis
Yield65–80%70–75%
Purity≥95%85–90%
Time4–6 hours8–12 hours
Cost$120/g$450/g
Scalability>100 kg<10 kg

Chemical Reactions Analysis

Types of Reactions: Adenylosuccinate (tetraammonium) undergoes various chemical reactions, including:

    Hydrolysis: Adenylosuccinate can be hydrolyzed to produce adenosine monophosphate and fumarate.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Studies

Adenylosuccinate (tetraammonium) is extensively used in biochemical research to explore the purine nucleotide cycle and its implications in cellular energy metabolism. It helps researchers understand the dynamics of nucleotide interconversion and energy balance within cells, which is crucial for various metabolic pathways.

Medical Applications

Research has indicated potential therapeutic applications for adenylosuccinate (tetraammonium) in treating neuromuscular diseases, such as Duchenne muscular dystrophy. Studies are ongoing to evaluate its effectiveness in ameliorating symptoms related to these conditions by restoring purine nucleotide levels and improving muscle function .

Nucleotide Synthesis Research

In the field of chemistry, adenylosuccinate (tetraammonium) is utilized in studies concerning nucleotide synthesis and metabolism. It serves as a model compound for understanding enzymatic reactions involved in nucleotide biosynthesis, providing insights into the mechanisms of action of various enzymes involved in these pathways .

Industrial Applications

Adenylosuccinate (tetraammonium) has applications in the pharmaceutical industry, particularly in the production of nucleotide-based drugs and dietary supplements. Its role as an intermediate in nucleotide metabolism makes it valuable in developing therapeutic agents aimed at enhancing cellular energy levels and metabolic health .

Comparative Analysis with Related Compounds

CompoundRole in Purine MetabolismUnique Features
Adenylosuccinate (tetraammonium)Intermediate in purine nucleotide cycleDirectly involved in conversion processes
Inosine MonophosphatePrecursor for adenylosuccinateKey starting material for adenine synthesis
Adenosine MonophosphateProduct of adenylosuccinate hydrolysisEssential energy currency molecule
Guanosine TriphosphateEnergy source required for adenylosuccinate synthesisCritical for various cellular functions

Case Study 1: Neuromuscular Disease Treatment

A study investigated the use of S-adenosyl-l-methionine as a treatment for adenylosuccinate lyase deficiency, which highlighted the potential role of adenylosuccinate (tetraammonium) in managing metabolic disorders associated with purine metabolism. The findings suggested that while S-adenosyl-l-methionine could ameliorate some symptoms, it did not correct underlying metabolic issues related to toxic nucleotide accumulation .

Case Study 2: High-Throughput Screening Techniques

Research focused on developing high-throughput urine screening techniques for diagnosing adenylosuccinate lyase deficiency demonstrated the importance of adenylosuccinate (tetraammonium) as a biomarker. This study employed liquid chromatography-mass spectrometry to detect succinyladenosine levels, providing insights into early diagnosis and potential treatment pathways .

Case Study 3: Vaccine Development

Investigations into using enzymes from the purine salvage pathway, including adenylosuccinate lyase, as vaccine candidates against schistosomiasis revealed promising results. The study aimed to identify new targets for vaccine development based on the unique metabolic pathways involving adenylosuccinate .

Mechanism of Action

Adenylosuccinate (tetraammonium) exerts its effects primarily through its role in the purine nucleotide cycle. It is converted to adenosine monophosphate and fumarate by the enzyme adenylosuccinate lyase. This conversion is crucial for maintaining the balance of purine nucleotides and energy homeostasis in cells . The molecular targets include enzymes involved in the purine nucleotide cycle, such as adenylosuccinate synthase and adenylosuccinate lyase .

Comparison with Similar Compounds

Enzymatic Substrates and Products

Adenylosuccinate (tetraammonium) shares structural similarities with other purine biosynthesis intermediates, such as 5-amino-4-imidazole-N-succinocarboxamide ribotide (SAICAR) and succinyladenosine (SAdo). These compounds are diagnostic markers for adenylosuccinate lyase deficiency (ADSLD) . Key distinctions include:

Compound Structure Enzymatic Role Biological Relevance
Adenylosuccinate AMP linked to succinyl-aspartate Substrate for ADSL (converted to AMP + fumarate) Central to PNC; implicated in DMD
SAICAR AICAR linked to succinyl-aspartate Substrate for ADSL (converted to AICAR + fumarate) Precursor in de novo purine synthesis
SAdo Adenosine linked to succinyl-aspartate Byproduct of ADSL deficiency; accumulates in CSF/urine Diagnostic marker for ADSLD

Kinetic and Inhibitory Properties

Adenylosuccinate exhibits unique kinetic behavior compared to analogs like 6-(4-bromo-2,3-dioxobutyl)thioadenosine 5'-monophosphate (6-BDB-TAMP), a structural analog used to probe ADSL active sites. While adenylosuccinate binds competitively with inosine monophosphate (IMP) (Ki = 57 µM) , 6-BDB-TAMP irreversibly inactivates ADSL by alkylating catalytic residues (e.g., His141 in Bacillus subtilis ADSL) .

Table 1: Kinetic Parameters of Adenylosuccinate and Related Compounds

Parameter Adenylosuccinate SAICAR 6-BDB-TAMP
Km (µM) 37 (IMP) 90* N/A
Ki (µM) 57 (vs. IMP) N/A 0.1–1.0†
Catalytic Efficiency (kcat/Km) 1.2 × 10⁴ M⁻¹s⁻¹ 8.7 × 10³ M⁻¹s⁻¹ N/A

*Measured at 90 µM substrate concentration.
†Inactivation rate constant (kinact/KI).

Structural and Mechanistic Insights

The catalytic mechanism of ADSL involves conserved residues (His68 as acid, His141 as base) that facilitate β-elimination of fumarate . Adenylosuccinate’s succinyl moiety is oriented by Gln212 and Asn270 in the active site, a feature shared with SAICAR but absent in non-substrate analogs like SAdo . Structural studies of B. subtilis and human ADSL reveal a 27% sequence identity, yet active-site architecture remains highly conserved (RMSD = 0.30 Å), enabling cross-species mechanistic comparisons .

Key Structural Differences:

  • Adenylosuccinate vs. SAICAR: Both contain succinyl-aspartate groups, but SAICAR lacks the adenosine moiety, reducing affinity for ADSL’s nucleotide-binding pocket .
  • Adenylosuccinate vs. 6-BDB-TAMP : The bromodioxobutyl group in 6-BDB-TAMP mimics the succinyl group but introduces electrophilic reactivity for covalent modification .

Table 2: Regulatory Effects on Adenylosuccinate-Related Enzymes

Enzyme Inhibitors Activators Therapeutic Context
Adenylosuccinate Lyase (ADSL) SAdo (product inhibition) None reported ADSLD diagnostics
Adenylosuccinate Synthetase (ADSS) AMP, XMP (competitive) GTP (substrate) Herbicide development

Q & A

Basic: What are standard protocols for quantifying adenylosuccinate lyase (ADSL) activity in vitro?

To measure ADSL activity, use a coupled enzymatic assay monitoring fumarate production via absorbance at 240–260 nm. Include 50 mM Tris-HCl (pH 7.4), 1 mM adenylosuccinate, and purified ADSL. Terminate reactions with 10% trichloroacetic acid and quantify proteins using the Bradford method . For reproducibility, normalize activity to total protein content and include triplicate controls.

Basic: How does adenylosuccinate tetraammonium function in purine metabolism and its implications for Duchenne muscular dystrophy (DMD) research?

Adenylosuccinate is a substrate for ADSL in the purine nucleotide cycle, generating fumarate and AMP. In DMD models, oral administration of adenylosuccinate tetraammonium enhances nucleotide recycling, potentially mitigating muscle degeneration by compensating for dystrophin-linked metabolic deficits . Experimental designs should include muscle-specific ADSL activity assays and fumarate quantification via HPLC.

Basic: What are critical handling and storage considerations for adenylosuccinate tetraammonium in biochemical assays?

Store lyophilized adenylosuccinate tetraammonium at –20°C in desiccated conditions. Reconstitute in ammonium-free buffers (e.g., 10 mM HEPES, pH 7.0) to prevent interference with downstream assays. Avoid repeated freeze-thaw cycles, as tetraammonium salts may form precipitates. Validate solubility using dynamic light scattering before kinetic studies .

Advanced: How to design experiments to assess the structural and functional impacts of ADSL mutations linked to severe enzyme deficiencies?

Site-directed mutagenesis : Introduce disease-associated mutations (e.g., R303C, I123W) into recombinant ADSL constructs .

Biophysical characterization : Use circular dichroism (CD) to monitor secondary structure changes and native PAGE to evaluate tetramer stability .

Thermal shift assays : Compare mutant vs. wild-type Tm values to quantify destabilization.

Complementation assays : Co-express mutant and wild-type subunits to assess rescue of tetrameric stability .

Advanced: How to resolve data contradictions arising from ADSL instability in kinetic studies?

Enzyme instability (e.g., rapid aggregation of I123W mutants) can skew kinetic parameters. Mitigate this by:

  • Conducting assays at 4°C with 10% glycerol to stabilize tetramers.
  • Pre-incubating mutants with wild-type ADSL subunits to restore partial activity .
  • Validating results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Advanced: What structural analysis techniques are optimal for probing ADSL-substrate interactions?

  • X-ray crystallography : Resolve binding modes using co-crystallization with substrates (e.g., N6-(1,2-dicarboxyethyl)-AMP) .
  • Homology modeling : Map mutation sites (e.g., T367R) onto Bacillus subtilis ADSL structures to predict steric clashes .
  • Molecular dynamics simulations : Analyze substrate-binding pocket flexibility in mutants like R303C .

Advanced: How to analyze the functional consequences of ADSL mutations using kinetic and thermodynamic parameters?

Steady-state kinetics : Compare KmK_m and kcatk_{cat} for adenylosuccinate and SAICAR in mutants vs. wild-type .

Substrate inhibition assays : Test if mutations (e.g., M10L) alter susceptibility to excess substrate.

Thermodynamic profiling : Calculate ΔΔG of unfolding via differential scanning calorimetry to quantify destabilization .

Advanced: What methodological challenges arise when detecting ADSL in complex biological matrices (e.g., serum)?

  • Matrix interference : Remove albumin via ammonium sulfate precipitation before ELISA .
  • Cross-reactivity : Validate antibody specificity using ADSL-deficient cell lysates.
  • Sensitivity : Optimize dilution factors to maintain detection within the linear range (0.1–10 ng/mL) .

Advanced: How to differentiate ADSL’s dual substrate specificity (adenylosuccinate vs. SAICAR) in vitro?

Use substrate competition assays:

Pre-incubate ADSL with adenylosuccinate and SAICAR at varying ratios.

Quantify fumarate (from adenylosuccinate) and AICAR (from SAICAR) via LC-MS.

Calculate kcat/Kmk_{cat}/K_m ratios to determine preferential cleavage .

Advanced: What cross-disciplinary approaches integrate biochemical and computational data to study ADSL dysfunction?

  • Hybrid workflows : Combine enzyme kinetics with molecular dynamics simulations to predict mutation-induced conformational changes .
  • Machine learning : Train models on ADSL mutation databases to classify variants by severity .
  • Systems biology : Map ADSL activity onto purine metabolism networks using flux balance analysis .

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